molecular formula C16H20ClN3 B7584523 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile

3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile

Cat. No.: B7584523
M. Wt: 289.80 g/mol
InChI Key: ZOFIGJICNFHXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile, also known as JNJ-40411813, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of nitrile-containing molecules and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile is not fully understood, but it is believed to act by modulating the activity of specific molecular targets, including ion channels and neurotransmitter receptors. This compound has been found to inhibit the activity of certain ion channels, which may contribute to its anti-cancer properties. Additionally, this compound has been shown to modulate the activity of certain neurotransmitter receptors, which may have potential therapeutic benefits in neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including inhibition of cancer cell growth, improvement of glucose metabolism and insulin sensitivity, and modulation of neurotransmitter activity. These effects are believed to be mediated by the compound's ability to target specific molecular pathways involved in these processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile in lab experiments is its specificity for certain molecular targets, which allows for more precise modulation of cellular processes. Additionally, this compound has been found to exhibit low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively low solubility, which may affect its bioavailability and efficacy in certain experimental settings.

Future Directions

There are several future directions for research on 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile, including further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in clinical trials. Additionally, this compound may have potential applications in other diseases beyond cancer, diabetes, and neurological disorders, which warrant further investigation.

Synthesis Methods

The synthesis of 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile involves several steps, including the reaction of 3-chloro-2-nitrobenzonitrile with 4-pyrrolidin-1-ylpiperidine in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by targeting specific molecular pathways involved in tumor growth and metastasis. In diabetes research, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models. In neurological disorders, this compound has been found to modulate the activity of certain neurotransmitters, which may have potential therapeutic benefits in conditions such as schizophrenia and Alzheimer's disease.

Properties

IUPAC Name

3-chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3/c17-15-5-3-4-13(12-18)16(15)20-10-6-14(7-11-20)19-8-1-2-9-19/h3-5,14H,1-2,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFIGJICNFHXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C3=C(C=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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